2-Methyl-3-phenylbutane-2-peroxol
Description
Structure
3D Structure
Properties
CAS No. |
79889-15-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3-hydroperoxy-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H16O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChI Key |
DCMHDMKKVILMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)OO |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methyl 3 Phenylbutane 2 Peroxol
Direct Synthesis Approaches
Direct synthesis methods focus on the introduction of the hydroperoxy group in a single key step, starting from a suitable precursor. These approaches are often favored for their atom economy and potentially simpler reaction pathways.
Hydrogen Peroxide-Mediated Reactions
The reaction of tertiary alcohols with hydrogen peroxide in the presence of an acid catalyst is a common and direct method for the synthesis of tertiary alkyl hydroperoxides. This transformation involves the protonation of the alcohol's hydroxyl group, followed by the elimination of a water molecule to form a stable tertiary carbocation. Subsequent nucleophilic attack by hydrogen peroxide on this carbocation yields the target hydroperoxide.
The general mechanism for the acid-catalyzed reaction of a tertiary alcohol with hydrogen peroxide is as follows:
Protonation of the alcohol by the acid catalyst.
Loss of water to form a tertiary carbocation.
Nucleophilic attack of hydrogen peroxide on the carbocation.
Deprotonation to yield the tertiary alkyl hydroperoxide.
While specific experimental data for the synthesis of 2-Methyl-3-phenylbutane-2-peroxol via this method is not widely published, the general conditions for such reactions often involve the use of concentrated sulfuric acid and aqueous hydrogen peroxide. The reaction is typically exothermic and requires careful temperature control.
| Reactant | Reagent | Catalyst | Temperature | Product |
| Tertiary Alcohols | Hydrogen Peroxide | Sulfuric Acid | Controlled, often low to ambient | Tertiary Alkyl Hydroperoxides |
It has been noted that for tertiary aromatic alcohols, treatment with hydrogen peroxide in the presence of strong acids like perchloric acid can lead to cleavage products, suggesting the formation of an unstable hydroperoxide intermediate that rearranges under the reaction conditions. organic-chemistry.org
Autoxidation Processes
Autoxidation, the spontaneous oxidation of a compound in the presence of air (oxygen), is a viable route for the formation of hydroperoxides from hydrocarbons with susceptible C-H bonds. For this compound, the precursor would be 2-methyl-3-phenylbutane. The benzylic hydrogen in this precursor is activated towards free radical attack, making it a potential site for hydroperoxidation.
The process is a free-radical chain reaction involving initiation, propagation, and termination steps. The propagation step involves the reaction of an alkyl radical with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another substrate molecule to form the hydroperoxide and a new alkyl radical.
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound can also be achieved through the chemical modification of precursors that already contain the core carbon skeleton.
Synthesis from 2-Methyl-3-phenylbutan-2-ol (B3051307) and Related Alcohols
The most direct precursor for the synthesis of this compound is the corresponding tertiary alcohol, 2-Methyl-3-phenylbutan-2-ol. As outlined in section 2.1.1, this alcohol can be converted to the target hydroperoxide through reaction with hydrogen peroxide under acidic conditions.
The synthesis of the precursor alcohol, 2-Methyl-3-phenylbutan-2-ol, can be achieved through various standard organic transformations. One common method is the reaction of a suitable Grignard reagent with a ketone. For instance, the reaction of phenylmagnesium bromide with 3-methyl-2-butanone (B44728) or the reaction of isopropylmagnesium bromide with acetophenone (B1666503) would yield the desired tertiary alcohol after an aqueous workup.
| Ketone | Grignard Reagent | Product (after workup) |
| 3-Methyl-2-butanone | Phenylmagnesium bromide | 2-Methyl-3-phenylbutan-2-ol |
| Acetophenone | Isopropylmagnesium bromide | 2-Methyl-3-phenylbutan-2-ol |
Other Synthetic Routes via Carbonyl Oxide Intermediates (Criegee Intermediates)
An alternative synthetic strategy involves the generation of a specific carbonyl oxide, or Criegee intermediate, which can then be trapped to form the hydroperoxide. Criegee intermediates are formed during the ozonolysis of alkenes. organic-chemistry.org
For the synthesis of this compound, the required Criegee intermediate would be acetone (B3395972) oxide, (CH₃)₂COO, and the corresponding carbonyl compound would be 1-phenylpropan-1-one. This pair of intermediates would arise from the ozonolysis of 2-methyl-3-phenyl-2-butene.
The Criegee mechanism for ozonolysis proceeds through the following steps:
A 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide).
Cycloreversion of the primary ozonide to yield a carbonyl compound and a carbonyl oxide (Criegee intermediate).
In the presence of a trapping agent like an alcohol, the Criegee intermediate can react to form a hydroperoxy hemiacetal. In the absence of a suitable trapping agent, the carbonyl and carbonyl oxide can recombine to form a more stable secondary ozonide.
To form this compound via this route, the ozonolysis of an appropriately substituted alkene would need to be conducted in a manner that generates the specific Criegee intermediate, which would then need to be trapped. However, the ozonolysis of 2-methyl-3-phenyl-2-butene would lead to acetone and benzaldehyde, not the desired hydroperoxide directly. A more plausible route would involve the ozonolysis of an alkene like 2,3-dimethyl-4-phenyl-1-butene, which upon cleavage would yield formaldehyde (B43269) and the Criegee intermediate corresponding to 2-methyl-3-phenyl-2-butanone oxide. Trapping this intermediate is theoretically possible but practically challenging and not a commonly reported synthetic route for this specific hydroperoxide.
Mechanistic Studies of 2 Methyl 3 Phenylbutane 2 Peroxol Decomposition
Homolytic Cleavage Pathways and Radical Generation
Homolytic cleavage of the weak oxygen-oxygen bond is a characteristic decomposition pathway for organic peroxides, leading to the formation of highly reactive radical species. This process can be initiated by thermal energy or by the absorption of light.
Thermal Decomposition Kinetics and Energetics
The thermal decomposition of organic peroxides is a first-order reaction, with the rate primarily dependent on the stability of the resulting radicals. The decomposition of 2-Methyl-3-phenylbutane-2-peroxol would likely initiate with the homolytic cleavage of the O-O bond to generate a cumyloxy and a tert-butoxy radical.
Table 1: Postulated Kinetic Parameters for Thermal Decomposition
| Parameter | Hypothetical Value Range |
|---|---|
| Activation Energy (Ea) | 30 - 40 kcal/mol |
| Pre-exponential Factor (A) | 10^14 - 10^16 s^-1 |
Note: These values are estimations based on structurally similar peroxides and are not experimentally determined for this compound.
The stability of the generated radicals, influenced by the phenyl and methyl substituents, would play a significant role in the energetics of this process. The presence of the phenyl group could offer resonance stabilization to the adjacent radical, potentially lowering the activation energy compared to simpler alkyl peroxides.
Photoinduced Decomposition Mechanisms
Photolytic decomposition occurs when the peroxide molecule absorbs photons of sufficient energy to break the O-O bond. This process is often more efficient and can be carried out at lower temperatures than thermal decomposition. The mechanism would be similar to thermolysis, yielding the same initial radical pair. The quantum yield of this process would depend on the wavelength of light used and the solvent environment.
Heterolytic Cleavage Pathways
In the presence of acids or bases, organic peroxides can undergo heterolytic cleavage, leading to the formation of ionic intermediates.
Acid-Catalyzed Decomposition Mechanisms
Under acidic conditions, one of the peroxide oxygens is protonated, creating a better leaving group. Subsequent cleavage of the O-O bond would lead to the formation of a carbocation and a hydroperoxide. For this compound, this could result in the formation of a tertiary carbocation, which is relatively stable, and would likely undergo further rearrangement or reaction with available nucleophiles.
Base-Catalyzed Decomposition Mechanisms
While less common for tertiary peroxides, base-catalyzed decomposition can occur, particularly if there are acidic protons in the molecule. For this compound, this pathway is considered less probable due to the absence of easily abstractable protons adjacent to the peroxide group.
Metal-Catalyzed Decomposition and Redox Processes
Transition metals with variable oxidation states can catalyze the decomposition of peroxides through a redox mechanism, often referred to as a Fenton-like reaction. This process involves single-electron transfer steps, generating radical intermediates at a much faster rate than thermal decomposition.
For example, a metal ion like Cu(I) could react with this compound to generate an alkoxy radical and Cu(II). The generated radicals can then initiate further reactions.
Table 2: Compounds Mentioned
| Compound Name |
|---|
Environmental and Solvent Effects on Decomposition Kinetics
The environment in which the decomposition of a peroxide occurs plays a critical role in its kinetics and mechanism. Factors such as the solvent's polarity, its ability to form hydrogen bonds, and the pH of the medium can have a profound impact.
In aqueous environments, the decomposition of hydroperoxides can be highly sensitive to pH. The stability of the peroxide bond can be affected by both acidic and basic conditions. For many organic hydroperoxides, decomposition is accelerated in the presence of strong acids umich.eduresearchgate.net. Acid catalysis can promote heterolytic cleavage of the O-O bond.
The pH of the solution also influences the speciation and catalytic activity of transition metals. For instance, the solubility and redox potential of iron and copper ions are highly pH-dependent. In neutral or alkaline solutions, metal ions may precipitate as hydroxides, reducing their catalytic activity in the homogeneous phase. However, heterogeneous catalysis on the surface of metal oxides or hydroxides can become significant nih.gov. Studies on various solid peroxides have demonstrated a strong effect of both pH and the composition of buffer solutions on the formation of hydrogen peroxide and oxygen nih.govresearchgate.net.
The polarity of the solvent can influence the rate of peroxide decomposition by affecting the stability of the reactants, transition states, and products. For reactions that proceed through polar or ionic transition states, a more polar solvent will generally lead to a faster reaction rate. Conversely, for reactions involving nonpolar radical intermediates, the effect of solvent polarity may be less pronounced.
Illustrative Data on Solvent Effects
The following table provides a hypothetical representation of the influence of solvent properties on the first-order rate constant (k) for the thermal decomposition of this compound, based on general principles observed for similar organic peroxides.
| Solvent | Dielectric Constant (ε) | Hydrogen Bonding Capability | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | None | 1.0 |
| Toluene (B28343) | 2.4 | None (π-system) | 1.2 |
| Diethyl Ether | 4.3 | Acceptor | 0.8 |
| Acetone (B3395972) | 21 | Acceptor | 1.5 |
| Ethanol | 24.5 | Donor & Acceptor | 2.5 |
| Water | 80.1 | Donor & Acceptor | 3.0 |
Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Phenylbutane 2 Peroxol
Quantum Chemical Calculations of Electronic Structure and Reaction Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Methyl-3-phenylbutane-2-peroxol. These methods can elucidate its electronic structure and the energetics of its potential reactions, particularly the cleavage of the weak O-O bond, a characteristic feature of peroxides. acs.orgwikipedia.org
The electronic structure of organic peroxides is characterized by the presence of a peroxide functional group (R-O-O-R'). wikipedia.org The O-O bond is relatively weak and prone to breaking, which leads to the formation of free radicals. wikipedia.orgepfl.ch Quantum chemical calculations can provide insights into the bond dissociation energy (BDE) of this bond, which is a key parameter for predicting the reactivity of the peroxide. acs.orgnih.gov High-level ab initio methods like Gaussian-2 (G2) theory and its variants (G2(MP2)), as well as Complete Basis Set (CBS) methods like CBS-Q and CBS-APNO, have been successfully used to calculate accurate BDEs for a variety of peroxides. wayne.eduacs.org For instance, calculations at the G2 level of theory have provided BDEs for compounds like hydrogen peroxide (50 kcal/mol), methyl hydroperoxide (45 kcal/mol), and dimethyl peroxide (39 kcal/mol). wayne.edu More recent studies have utilized the CBS-APNO level of theory to determine the O-O BDE of twenty different peroxides, highlighting the impact of molecular structure on bond strength. acs.org
Density Functional Theory (DFT) methods, particularly with functionals like M06-2X, have also been shown to provide reliable results for the O-O bond energies of peroxides, often in good agreement with more computationally expensive methods. acs.org These calculations would be crucial for determining the thermodynamic feasibility of various decomposition pathways for this compound.
Table 1: Representative O-O Bond Dissociation Enthalpies (BDEs) of Various Peroxides Calculated Using High-Level Quantum Chemical Methods.
| Peroxide | Calculation Method | BDE (kcal/mol) at 298 K | Reference |
| Hydrogen Peroxide (HOOH) | G2 | 50.5 | wayne.edu |
| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 | wayne.edu |
| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39.4 | acs.org |
| Diacetyl Peroxide | G2(MP2) | 38 | wayne.edu |
| Peroxyacetic Acid | G2(MP2) | 47.6 | acs.org |
| Trifluoroperoxyacetic Acid | G2(MP2) | 49 | wayne.edu |
This table is illustrative and based on data for analogous compounds, as specific data for this compound is not available.
The investigation of reaction energetics would extend beyond simple bond cleavage to include the study of potential energy surfaces for various reactions. This involves locating and characterizing stationary points, such as reactants, products, intermediates, and transition states. nih.gov For example, in the acid-catalyzed hydrolysis of organic hydroperoxides, computational strategies combining DFT methods with implicit solvation models have been used to predict reaction rates with high accuracy. copernicus.org
Molecular Dynamics Simulations of Reactive Pathways
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and reactive pathways of molecules over time. nih.govpnas.org For a compound like this compound, MD simulations, particularly those employing reactive force fields (ReaxFF), can provide a detailed, atomistic view of its decomposition process. nih.govpnas.orgresearchgate.net
ReaxFF is a type of force field that can describe bond formation and breaking, allowing for the simulation of chemical reactions. nih.govpnas.org This approach has been successfully applied to study the decomposition of hydrogen peroxide, where it was possible to extract reaction mechanisms and kinetic parameters directly from the simulations. nih.govpnas.orgpnas.org A typical ReaxFF MD simulation involves setting up a system of molecules in a simulation box, assigning initial velocities, and then integrating the equations of motion over time. pnas.orgpnas.org By analyzing the trajectories of the atoms, one can identify the sequence of bond-breaking and bond-forming events that constitute the reaction pathway. pnas.orgpnas.org
For this compound, MD simulations could be used to investigate its thermal decomposition. The simulation would likely show the initial homolytic cleavage of the O-O bond, leading to the formation of two radical species. The subsequent reactions of these radicals, such as hydrogen abstraction or fragmentation, could then be followed over time. These simulations can also reveal the formation of transient intermediates and their lifetimes. pnas.orgpnas.org
Table 2: Illustrative Steps in a Reactive Molecular Dynamics Simulation of Peroxide Decomposition.
| Step | Description | Key Information Obtained |
| 1. System Setup | A number of this compound molecules are placed in a simulation box at a specific temperature and pressure. | Initial conditions of the system. |
| 2. Equilibration | The system is allowed to reach thermal equilibrium. | A stable starting point for the reaction simulation. |
| 3. Production Run | The simulation is run for a period of time, and the trajectories of all atoms are saved. | Raw data for analyzing reaction pathways. |
| 4. Trajectory Analysis | The saved trajectories are analyzed to identify bond breaking and formation events. | Identification of elementary reaction steps. |
| 5. Mechanism Elucidation | The sequence of elementary steps is pieced together to form the overall reaction mechanism. | A detailed understanding of how the molecule decomposes. |
| 6. Kinetics Extraction | The simulation data can be used to estimate reaction rate constants. | Quantitative information about the reaction speed. |
This table outlines a general workflow for reactive MD simulations and is not based on specific simulations of this compound.
Prediction of Reaction Selectivity and Transition States
The selectivity of radical reactions is often governed by the relative energies of the transition states leading to the different products. masterorganicchemistry.comyale.edu Quantum chemical calculations can be used to locate and calculate the energies of these transition states. nih.govaip.org According to Hammond's postulate, for an endothermic reaction step, the transition state will more closely resemble the products in terms of energy and structure. masterorganicchemistry.com For an exothermic step, the transition state will be more similar to the reactants. masterorganicchemistry.com
In the case of radical halogenation, for example, the more reactive chlorine radical is less selective than the less reactive bromine radical. masterorganicchemistry.comucalgary.camasterorganicchemistry.com This is because the transition state for the reaction with chlorine is "earlier" and lower in energy, with less C-H bond breaking, while the transition state for the reaction with bromine is "later" and higher in energy, with more C-H bond breaking. masterorganicchemistry.com This principle of reactivity-selectivity can be applied to the radical reactions following the decomposition of this compound.
By calculating the activation energies for the different possible reaction pathways of the radical intermediates, one can predict the major products. For instance, if a radical can undergo either intramolecular hydrogen abstraction or beta-scission, the relative barrier heights for these two processes will determine the product distribution.
Table 3: Factors Influencing Reaction Selectivity in Radical Reactions.
| Factor | Description | Impact on Selectivity |
| Radical Stability | The relative stability of the potential radical intermediates formed. More stable radicals are generally formed faster. | Higher selectivity for pathways leading to more stable radical intermediates. |
| Bond Strength | The strength of the C-H or other bonds that are broken in the reaction. Weaker bonds are generally broken more easily. | Higher selectivity for the cleavage of weaker bonds. |
| Steric Hindrance | The degree of crowding around the reaction center. Less hindered sites are generally more accessible. | Higher selectivity for reaction at less sterically hindered positions. |
| Transition State Energy | The energy barrier that must be overcome for a reaction to occur. Lower energy transition states lead to faster reactions. | The pathway with the lowest transition state energy will be the most favored, leading to high selectivity. |
This table provides a general overview of factors influencing selectivity and is not specific to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
